N,N,N',N'-Tetraphenyl-9H-carbazole-2,7-diamine
Overview
Description
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although the specific conditions and products of reduction are less commonly reported.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the reaction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can yield a variety of substituted carbazole compounds .
Scientific Research Applications
N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Material Science: It is also explored in material science for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s electronic properties allow it to participate in charge transport and light emission processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N,N’,N’-Tetraphenyl-9H-carbazole-3,6-diamine: This compound is similar in structure but differs in the position of the diamine groups.
3,6-bis(diphenylamino)-9H-carbazole: Another similar compound with diphenylamino groups at different positions on the carbazole core.
Uniqueness: N,N,N’,N’-Tetraphenyl-9H-carbazole-2,7-diamine is unique due to its specific arrangement of phenyl groups and diamine positions, which confer distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetraphenyl-9H-carbazole-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-33-34-24-22-32(26-36(34)37-35(33)25-31)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAAZGDLRLAFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(N4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650741 | |
Record name | N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945261-94-9 | |
Record name | N~2~,N~2~,N~7~,N~7~-Tetraphenyl-9H-carbazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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